molecular formula C23H15F2N3 B6509090 6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-05-1

6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509090
CAS No.: 901044-05-1
M. Wt: 371.4 g/mol
InChI Key: NVLCCVUWOYLQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure enhances the compound’s biological activity and provides unique properties .

Preparation Methods

The synthesis of 6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the condensation and hydrolysis of corresponding acids followed by cyclization can yield pyrazoloquinolines . The reaction is typically carried out in a tetrahydrofuran solvent medium, which provides good yields .

Chemical Reactions Analysis

6,8-Difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For example, similar compounds like fluoroquinolones target bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing a covalent enzyme-DNA complex that leads to cell death . This compound may exhibit similar mechanisms, targeting enzymes or receptors in biological systems.

Comparison with Similar Compounds

6,8-Difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other fluorinated quinolines, such as:

These compounds share the quinoline skeleton but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

6,8-difluoro-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c1-14-7-9-17(10-8-14)28-23-18-11-16(24)12-20(25)22(18)26-13-19(23)21(27-28)15-5-3-2-4-6-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLCCVUWOYLQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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